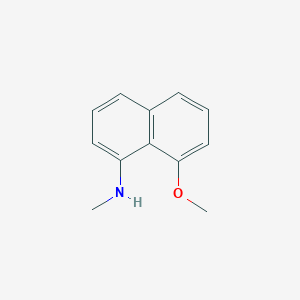![molecular formula C14H18ClNO2 B7464697 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7464697.png)
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid, also known as CPP, is a chemical compound that belongs to the class of piperidine derivatives. CPP has been widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid binds to the phencyclidine (PCP) binding site of the NMDA receptor and blocks the ion channel, preventing the influx of calcium ions into the cell. This results in a decrease in the excitatory neurotransmission and a reduction in synaptic plasticity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to inhibit the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the severity of ischemic brain damage, as well as to protect against excitotoxicity. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in lab experiments is its specificity for the NMDA receptor. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid does not interact with other glutamate receptors, which makes it a useful tool for studying the NMDA receptor in isolation. However, one of the limitations of using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is its non-competitive antagonism, which means that it does not completely block the activity of the NMDA receptor. This can make it difficult to interpret the results of experiments using 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid.
Orientations Futures
There are several future directions for research on 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid. One area of research is the development of more selective NMDA receptor antagonists that can block the activity of the receptor without affecting other glutamate receptors. Another area of research is the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Finally, the use of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in combination with other drugs or therapies may lead to new treatments for a variety of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of sodium borohydride to obtain 4-(4-chlorophenyl)piperidine. The resulting compound is then reacted with 2-bromopropanoic acid to form 2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid.
Applications De Recherche Scientifique
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has been widely used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. 2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is a non-competitive antagonist of the NMDA receptor, which means that it binds to a different site on the receptor than the agonist and blocks its activity.
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-10(14(17)18)16-8-6-12(7-9-16)11-2-4-13(15)5-3-11/h2-5,10,12H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYRSAHAYHZHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7464646.png)
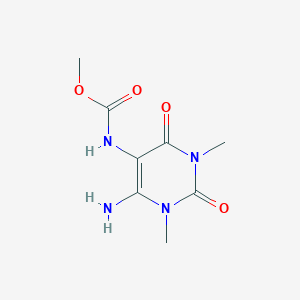
![(5E)-3-ethyl-5-[(2-methyl-1,3-benzothiazol-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7464650.png)
![3-(1-ethyl-2-methylbenzimidazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464665.png)
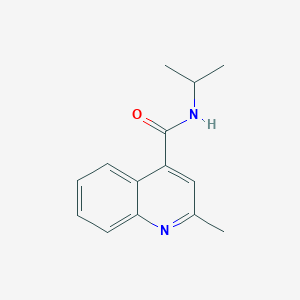
![N-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7464668.png)
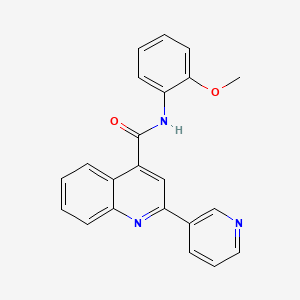
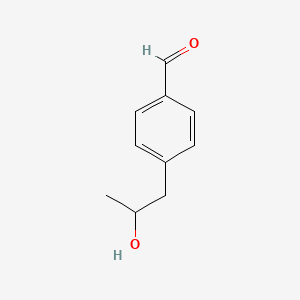
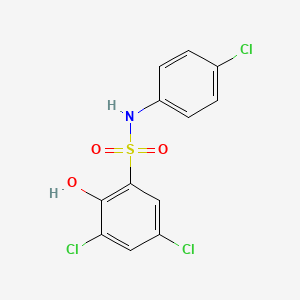
![2,2,2-trichloro-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B7464681.png)
![10-(2-Methoxyphenyl)-11-oxa-7-thia-9-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7464685.png)
